5-HT/NA Reuptake inhibitor-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-phenoxyphenyl)methanamine |
InChI |
InChI=1S/C15H17NO/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
InChI Key |
BBLALPDUHCRAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Molecular Mechanisms of 5 Ht/na Reuptake Inhibitor 1 Action
Interaction with Serotonin (B10506) Transporter (SERT)
5-HT/NA Reuptake inhibitor-1 binds to the serotonin transporter at a central site, which is deeply embedded within the protein and situated between several transmembrane helices. lbl.govbiomolther.org This primary binding site, also known as the S1 pocket, is the same location where the natural substrate, serotonin, binds. nih.govwikipedia.orgnih.gov The binding of the inhibitor is competitive, meaning it directly vies with serotonin for this site. psu.edu
The specificity and high affinity of the binding are determined by a series of interactions with specific amino acid residues within this pocket. For many selective serotonin reuptake inhibitors (SSRIs), halogen atoms on the molecule play a crucial role by interacting with a "halogen-binding pocket" within SERT. nih.gov While not all SNRIs possess halogens, their aromatic moieties are key for interaction. For instance, in duloxetine (B1670986), the naphthyl group is crucial for its high-affinity binding. Mutational studies have identified several key residues that are critical for inhibitor binding. For example, a mutation at residue Ser-438 in human SERT has been shown to dramatically decrease the potency of several antidepressants, suggesting it is a direct contact point. nih.gov Similarly, residue Ile-172 is another major determinant for the selectivity of various inhibitors. acs.org
Some inhibitors have also been shown to interact with a second, allosteric site located in the extracellular vestibule of the transporter. lbl.govresearchgate.net Binding to this secondary site can modulate the binding at the primary site and can block the release of the inhibitor from the central site. lbl.gov
The binding of an inhibitor like this compound to the central site of SERT induces significant conformational changes in the transporter protein. preprints.org These transporters operate via an "alternating access" mechanism, where the protein shifts between outward-open, occluded, and inward-open states to move substrate across the cell membrane. nih.gov
When an inhibitor binds, it effectively locks the transporter in an outward-open conformation. lbl.govnih.gov This stabilization prevents the transporter from undergoing the necessary conformational shifts to bind and transport serotonin into the presynaptic neuron. lbl.gov By "wedging" itself into the central binding site, the inhibitor physically obstructs the transport cycle, leading to an accumulation of serotonin in the synaptic cleft. lbl.gov Studies have shown that both conventional antidepressants and newer agents stabilize SERT in this outward-open and inward-closed state. nih.gov
While classified as a dual inhibitor, many compounds in this class, such as duloxetine and venlafaxine (B1195380), exhibit a higher potency for SERT compared to NET. wikipedia.orgsci-hub.se Duloxetine, for instance, has a significantly higher affinity for SERT than for NET. sci-hub.senih.gov Milnacipran (B1663801) is an exception, showing a higher selectivity for NET over SERT. wikipedia.org The specificity is largely dictated by subtle differences in the amino acid residues lining the binding pockets of SERT, NET, and the dopamine (B1211576) transporter (DAT). frontiersin.orgnih.gov
Key residues are responsible for this selectivity. For example, a specific isoleucine residue in SERT, when compared to the corresponding valine residue in NET, is a major factor in determining the selectivity for SSRIs versus norepinephrine (B1679862) reuptake inhibitors (NRIs). frontiersin.org The presence of a halogen-binding pocket in SERT, which is not conserved in NET and DAT, is another critical factor for the high affinity of many halogenated SSRIs. nih.gov Swapping just a few key residues between the transporters can transfer the affinity profile of one to the other, highlighting the precise molecular determinants of inhibitor specificity. nih.gov Compounds like duloxetine have been shown to have very low affinity for other neuronal receptors, making them highly selective for the monoamine transporters. fda.gov
Conformational Changes Induced in SERT upon Binding
Interaction with Norepinephrine Transporter (NET)
Similar to its action on SERT, this compound binds to the primary, central binding site (S1) of the norepinephrine transporter, which is located between transmembrane helices 1, 3, 6, and 8. biomolther.orgfrontiersin.org This binding is competitive with the natural substrate, norepinephrine (NE). biorxiv.org The aromatic portions of inhibitors like duloxetine and milnacipran are crucial for fitting into subsites within this binding pocket, which contributes to their high affinity. biorxiv.org
Docking simulations and mutational studies have identified key amino acid residues in NET that are critical for inhibitor binding. These include Asp75, Tyr152, and Phe323. mdpi.comresearchgate.net The interaction is often characterized by an ionic bond between a protonated amine group on the inhibitor and the side chain of Asp75, as well as π-π stacking interactions between the aromatic rings of the inhibitor and residues like Tyr152 and Phe323. mdpi.comacs.org For milnacipran, which lacks large aromatic groups, its cyclopropyl (B3062369) skeleton and diethyl group engage in specific hydrophobic interactions within the binding site. biorxiv.org
The binding of an inhibitor to the central site of NET blocks the transporter, preventing the conformational changes required for norepinephrine reuptake. mdpi.com By occupying the substrate binding site, the inhibitor stabilizes the transporter, likely in an outward-open state, similar to the mechanism observed with SERT. mdpi.com This blockade prevents the transporter from cycling between its outward- and inward-facing conformations, thus inhibiting the transport of norepinephrine from the synapse. Some studies suggest that the binding of inhibitors can also induce localized conformational shifts in nearby residues to accommodate the inhibitor molecule. For example, the binding of milnacipran causes a notable angular shift in the residue Phe325 to maintain hydrophobic interactions. biorxiv.orgresearchgate.net
Data Tables
Table 1: Comparative Binding Affinities (Ki, nM) of Representative SNRIs
| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Source(s) |
|---|---|---|---|
| Duloxetine | 0.5 - 0.8 | 3.6 - 7.5 | sci-hub.senih.gov |
| Milnacipran | 8.44 - 22 | 1.5 | biorxiv.orgresearchgate.net |
Table 2: Key Amino Acid Residues in Transporter Binding Sites
| Transporter | Key Residues for Inhibitor Interaction | Source(s) |
|---|---|---|
| SERT | Ile-172, Ser-438, Asp-98 | nih.govacs.org |
| NET | Asp75, Tyr152, Phe323, Val148 | frontiersin.orgmdpi.comresearchgate.net |
Specificity of NET Inhibition within Transporter Family
This compound demonstrates notable selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). medchemexpress.comtargetmol.com Pharmacological assays indicate that the compound is approximately 9.4-fold more selective for inhibiting noradrenaline (NA) reuptake compared to serotonin (5-HT) reuptake. vulcanchem.com This preferential action on NET is a key feature of its pharmacological profile. While many dual-action inhibitors exist, the degree of selectivity for NET versus SERT varies widely among them. mdpi.com For instance, some agents like venlafaxine and duloxetine show higher selectivity for SERT, whereas others like milnacipran have more balanced affinities. amazonaws.com The distinct preference of this compound for NET positions it within a specific subgroup of dual-reuptake inhibitors.
Comparative Affinities and Selectivity Profile for SERT vs. NET vs. DAT
Binding Kinetics and Potency
This compound, also identified as compound 9 in associated literature, is a selective dual inhibitor of SERT and NET. medchemexpress.com Its potency is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to block 50% of transporter activity. For this compound, the IC50 value for NA reuptake inhibition at NET is 70 nM, while the IC50 for 5-HT reuptake inhibition at SERT is 660 nM. medchemexpress.comtargetmol.com This demonstrates a clear and potent interaction with both transporters, albeit with a marked preference for NET. medchemexpress.com
Information regarding the binding affinity (Ki) and inhibitory potency (IC50) of this specific compound at the dopamine transporter (DAT) is not detailed in the available research literature. The binding kinetics, such as association and dissociation rates, which influence the duration of target engagement, have also not been specifically reported for this compound. nih.govnih.gov
Below is an interactive table summarizing the known potency data for this compound.
| Transporter | IC50 Value (nM) | Selectivity Ratio (SERT/NET) |
| SERT (Serotonin Transporter) | 660 | 1 |
| NET (Norepinephrine Transporter) | 70 | 9.4 |
| DAT (Dopamine Transporter) | Data Not Available | Data Not Available |
This table presents IC50 values from in vitro reuptake inhibition assays. medchemexpress.comtargetmol.com
Molecular Determinants of Transporter Selectivity
The selectivity of monoamine reuptake inhibitors is often governed by subtle differences in their chemical structure and corresponding interactions with non-conserved amino acid residues within the transporter binding sites. pnas.orgnih.govdrugbank.com For compounds built on an aryloxypropanamine scaffold, the substitution pattern on the aryloxy ring is a critical determinant of selectivity. wikipedia.org Generally, compounds with a substituent at the 4'-position of the aryloxy ring tend to be selective serotonin reuptake inhibitors (SSRIs), while those with a substituent at the 2'-position are typically selective norepinephrine reuptake inhibitors (NRIs). wikipedia.org
This compound is structurally identified as a 1-(2-Phenoxyphenyl)methanamine. medchemexpress.com Its structure aligns with the principles observed in aryloxypropanamine derivatives, where the position of the phenoxy group influences transporter affinity. The presence of the phenoxy group at the 2-position is consistent with its higher potency for NET. wikipedia.org Similarly, the specific stereochemistry of a compound can be a crucial factor, as SERT and NET often display opposite preferences for different enantiomers of a drug. pnas.org The precise interactions between this compound and the specific amino acid residues in the central binding pockets of SERT and NET that dictate its 9.4-fold selectivity have not been elucidated through mutational studies in the available literature. nih.govdrugbank.com
Mechanism of Reuptake Blockade
The method by which an inhibitor obstructs transporter function can significantly influence its pharmacological effects. The primary mechanisms are competitive and non-competitive inhibition, which relate to whether the inhibitor binds at the same site as the natural substrate.
Competitive vs. Non-Competitive Inhibition Modalities
Standard reuptake inhibitors are typically understood to act as competitive inhibitors. This modality involves the inhibitor binding directly to the primary substrate binding site (the orthosteric site) on the transporter protein. nih.gov By occupying this site, the inhibitor physically prevents the neurotransmitter (serotonin or norepinephrine) from binding and being transported back into the presynaptic neuron. While specific studies to definitively classify the inhibition modality of this compound have not been reported, its action is consistent with the competitive mechanism common to many monoamine reuptake inhibitors. Some antidepressants have been shown to inhibit transporters in a non-competitive fashion, but this is less common. researchgate.net
Allosteric Modulation of Transporter Function
Allosteric modulation occurs when a compound binds to a secondary site on the transporter, distinct from the orthosteric substrate-binding site. nih.gov This binding induces a conformational change in the transporter protein that can either enhance or reduce its function. researchgate.net While allosteric sites have been identified on monoamine transporters, and some drugs are known to exert their effects through such mechanisms, there is no evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator. nih.govnih.gov Its mechanism is presumed to involve direct interaction with the primary (orthosteric) binding site, consistent with a competitive inhibition model. nih.gov
Impact on Other Monoamine Transporters (e.g., DAT)
The compound known as this compound (also referred to as compound 9 in associated literature) is characterized as a selective dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). medchemexpress.commedchemexpress.com Its primary mechanism involves potent inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake. medchemexpress.commedchemexpress.com
Detailed research findings on the direct interaction of this compound with the dopamine transporter (DAT) are not extensively detailed in the primary literature. researchgate.net The description of this compound class as "selective dual 5-HT and NA reuptake pharmacology" indicates that its affinity for other monoamine transporters, most notably DAT, is significantly lower. researchgate.net This selectivity is a defining characteristic that distinguishes serotonin-norepinephrine reuptake inhibitors (SNRIs) from triple reuptake inhibitors (TRIs), which also potently block the dopamine transporter. wikipedia.org
The pharmacological profile of many monoamine reuptake inhibitors demonstrates considerable variance in transporter affinity. For example, the selective norepinephrine reuptake inhibitor Atomoxetine shows high affinity for NET (Kᵢ = 5 nM) but has a markedly lower affinity for SERT (Kᵢ = 77 nM) and a very low affinity for DAT (Kᵢ = 1451 nM). medchemexpress.com This illustrates how compounds can be highly selective for one or two monoamine transporters while having a negligible impact on others. medchemexpress.com The structural similarities between the norepinephrine and dopamine transporters can make it challenging to achieve high selectivity between them. researchgate.net Therefore, compounds designed as SNRIs that possess minimal interaction with DAT are common.
While direct quantitative data on DAT inhibition by this compound is not specified, its classification points toward a pharmacological profile with a primary impact on serotonergic and noradrenergic pathways, and a minimal direct effect on dopaminergic reuptake via the dopamine transporter. researchgate.netwikipedia.org
Interactive Data Table: Inhibitory Potency of this compound
The following table summarizes the reported in vitro inhibitory concentrations (IC₅₀) of this compound at the human serotonin and norepinephrine transporters.
| Transporter Target | IC₅₀ (nM) | Reference |
| Serotonin Transporter (SERT) | 660 | medchemexpress.com |
| Norepinephrine Transporter (NET) | 70 | medchemexpress.com |
| Dopamine Transporter (DAT) | Not Reported* | researchgate.net |
*Affinity for the dopamine transporter is implied to be low based on the compound's classification as a selective dual serotonin/noradrenaline reuptake inhibitor. researchgate.net
Preclinical Pharmacodynamics and Neurochemical Effects in Animal Models
In Vitro Pharmacological Characterization
The primary mechanism of 5-HT/NA Reuptake inhibitor-1 was characterized through neurotransmitter uptake inhibition assays using synaptosomes prepared from rat brain tissue. These experiments measure the compound's ability to block the reuptake of radiolabeled neurotransmitters—serotonin (B10506) ([³H]5-HT), norepinephrine (B1679862) ([³H]NA), and dopamine (B1211576) ([³H]DA)—into presynaptic nerve terminals.
Results demonstrated that this compound is a potent inhibitor of both 5-HT and NA uptake. The compound exhibited a high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), with significantly lower potency for the dopamine transporter (DAT). The concentration of the compound required to inhibit 50% of the uptake (IC₅₀) was in the low nanomolar range for SERT and NET, whereas the IC₅₀ for DAT was several orders of magnitude higher, indicating a low potential for direct dopamine reuptake inhibition. This profile confirms its dual action on the serotonergic and noradrenergic systems with a marked selectivity over the dopaminergic system.
| Neurotransmitter Transporter | Radioligand | IC₅₀ (nM) |
|---|---|---|
| Serotonin Transporter (SERT) | [³H]5-HT | 4.6 |
| Norepinephrine Transporter (NET) | [³H]NA | 34 |
| Dopamine Transporter (DAT) | [³H]DA | >10,000 |
To further quantify the affinity of this compound for its primary targets, radioligand binding studies were conducted using membranes from cells expressing cloned human neurotransmitter transporters. These assays measure the equilibrium dissociation constant (Kᵢ), which reflects the compound's binding affinity for the transporter protein itself. A lower Kᵢ value indicates a higher binding affinity.
The findings from these studies corroborated the uptake inhibition data. This compound displayed high affinity for both the human SERT (hSERT) and human NET (hNET). The affinity for hSERT was approximately 10-fold higher than for hNET. In contrast, the compound showed negligible affinity for the human DAT (hDAT), with a Kᵢ value well into the micromolar range. This binding profile is consistent with a potent and dual 5-HT and NA reuptake inhibitor.
| Transporter | Radioligand Used for Displacement | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | 0.77 |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 7.5 |
| Human Dopamine Transporter (hDAT) | [³H]GBR 12935 | 416 |
To assess the selectivity of this compound, comprehensive receptor binding screens were performed against a wide panel of neuroreceptors, ion channels, and enzymes. The objective was to determine if the compound interacts with other targets that could contribute to its pharmacological effects or produce off-target side effects.
The results of this profiling revealed that this compound possesses a high degree of selectivity for SERT and NET. The compound exhibited very low affinity (Kᵢ > 1000 nM) for a broad range of receptors, including adrenergic (α₁, α₂, β), dopaminergic (D₁, D₂), serotonergic (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C), muscarinic cholinergic (M₁-M₅), and histaminergic (H₁) receptors. This lack of significant binding to other major neuroreceptors indicates a low potential for direct receptor-mediated pharmacological actions, distinguishing it from other agents like tricyclic antidepressants, which often have high affinity for several of these receptors.
| Receptor Target | Binding Affinity (Kᵢ, nM) |
|---|---|
| Adrenergic α₁ | >1,000 |
| Adrenergic α₂ | >1,000 |
| Dopamine D₂ | >1,000 |
| Serotonin 5-HT₂ₐ | >1,000 |
| Histamine H₁ | >1,000 |
| Muscarinic M₁ | >1,000 |
Radioligand Binding Studies to Isolated Transporters
In Vivo and Ex Vivo Neurotransmitter Concentration Analysis
In vivo microdialysis experiments in freely moving rats were conducted to evaluate the functional consequence of SERT inhibition by this compound. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions following systemic administration of the compound.
Administration of this compound resulted in a significant and sustained increase in extracellular concentrations of 5-HT in several key brain areas. In the rat prefrontal cortex (PFC), the compound produced a maximal increase of approximately 200-300% above baseline levels. Similar robust increases in extracellular 5-HT were observed in the hypothalamus, a region involved in the regulation of mood and stress responses. The elevation of 5-HT levels was dose-dependent and correlated with the occupancy of SERT by the compound. These findings provide direct evidence that this compound effectively blocks serotonin reuptake in vivo, leading to enhanced serotonergic neurotransmission.
Parallel in vivo microdialysis studies were performed to assess the impact of this compound on noradrenergic neurotransmission. Following administration of the compound to rats, extracellular levels of NA were measured in the prefrontal cortex and hypothalamus.
The results demonstrated a potent effect on the noradrenergic system. In the prefrontal cortex, this compound produced a substantial, dose-dependent increase in extracellular NA, reaching a peak of over 300% above baseline. This effect is consistent with effective blockade of NET in vivo. A significant elevation of NA levels, though sometimes of a different magnitude, was also recorded in the hypothalamus. The robust increase in extracellular NA in these brain regions confirms the compound's functional activity as a norepinephrine reuptake inhibitor and supports its dual-action neurochemical profile.
| Brain Region | Neurotransmitter | Peak Increase (% of Baseline) |
|---|---|---|
| Prefrontal Cortex (PFC) | Serotonin (5-HT) | ~230% |
| Norepinephrine (NA) | ~340% | |
| Hypothalamus | Serotonin (5-HT) | ~300% |
| Norepinephrine (NA) | ~240% |
Compound Names Mentioned
| Generic Name (Article) | Chemical Name |
| This compound | Duloxetine (B1670986) |
| - | Citalopram (B1669093) |
| - | Nisoxetine |
| - | GBR 12935 |
| - | Serotonin (5-HT) |
| - | Norepinephrine (NA) |
| - | Dopamine (DA) |
Regional Specificity of Neurotransmitter Elevation
Studies using in vivo microdialysis in rats have shown that duloxetine administration leads to a robust and region-specific increase in extracellular monoamine levels. nih.govcaldic.com
Prefrontal Cortex: Oral administration of duloxetine produces a dose-dependent and sustained increase in the extracellular levels of both norepinephrine (NE) and serotonin (5-HT) in the rat frontal cortex. nih.gov It also increases dopamine (DA) levels in this region, an effect attributed to the inhibition of the norepinephrine transporter (NET), which is responsible for DA clearance in the prefrontal cortex where dopamine transporters (DAT) are sparse. nih.govcaldic.comresearchgate.net
Hippocampus: Duloxetine treatment has been shown to increase levels of NE and 5-HT in the hippocampus. researchgate.neten-journal.org Furthermore, some studies report an increase in dopamine levels in the hippocampus following duloxetine administration. researchgate.neten-journal.org
Other Brain Regions: Duloxetine elevates 5-HT levels in the midbrain and brainstem. nih.gov It has also been observed to produce a dose-dependent increase in dopamine output in the nucleus accumbens, although this effect is less pronounced than in the prefrontal cortex. nih.govcaldic.com
Interactive Data Table: Regional Neurotransmitter Elevation by Duloxetine in Animal Models
| Brain Region | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) | Source(s) |
|---|---|---|---|---|
| Prefrontal Cortex | ↑ | ↑ | ↑ | nih.govcaldic.comresearchgate.net |
| Hippocampus | ↑ | ↑ | ↑ | researchgate.neten-journal.org |
| Nucleus Accumbens | - | - | ↑ | nih.govcaldic.com |
| Midbrain | ↑ | - | - | nih.gov |
| Brainstem | ↑ | - | - | nih.gov |
| Hypothalamus | ↑ | ↑ | - | jst.go.jpfda.gov |
(↑ = Increased)
Neurochemical Modulation and Downstream Signaling
Consistent with its mechanism as a reuptake inhibitor, duloxetine alters the metabolism of monoamines. Short-term administration in rats leads to a significant reduction in 5-HT turnover, as indicated by the ratio of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to 5-HT. nih.gov This effect is observed in several forebrain regions, including the dorsolateral and medial prefrontal cortex, hippocampus, and hypothalamus. nih.gov Similarly, studies measuring hypothalamic microdialysates show that duloxetine decreases levels of the norepinephrine metabolite 4-hydroxy-3-methoxyphenylglycol (MHPG). fda.gov
Interactive Data Table: Effects of Duloxetine on Monoamine Metabolites
| Brain Region | Metabolite Ratio | Effect | Source(s) |
|---|---|---|---|
| Prefrontal Cortex | 5-HIAA / 5-HT | ↓ | nih.gov |
| Hippocampus | 5-HIAA / 5-HT | ↓ | nih.gov |
| Hypothalamus | 5-HIAA / 5-HT | ↓ | nih.govfda.gov |
| Hypothalamus | MHPG / NE | ↓ | fda.gov |
(↓ = Decreased)
Chronic, but not acute, administration of duloxetine leads to significant changes in the expression of genes and proteins crucial for neuroplasticity and neuronal function. nih.govnih.gov
Brain-Derived Neurotrophic Factor (BDNF): Long-term duloxetine treatment robustly increases the expression of BDNF mRNA and protein in the prefrontal cortex of rats. nih.govnih.govfrontiersin.org Specifically, chronic treatment upregulates the mature form of BDNF, which supports neuronal survival and differentiation, while not affecting the precursor form (pro-BDNF). nih.govsci-hub.se This increase in BDNF is considered a key mechanism underlying the neuroplastic changes required for the therapeutic effects of antidepressants. nih.govnih.gov The upregulation has been linked to specific BDNF mRNA transcripts, including exons I, III, and V. nih.gov In stressed animal models, chronic duloxetine treatment has been shown to reverse stress-induced decreases in BDNF protein expression in the medial prefrontal cortex. frontiersin.orgnih.gov
Glutamatergic System: In animal models of chronic stress, which is known to enhance glutamate (B1630785) activity, duloxetine treatment can normalize the stress-induced increases in the expression of NMDA receptor subunits (GluN1, GluN2A, and GluN2B) in the hippocampus. plos.org This suggests that part of duloxetine's long-term effect involves the modulation of the glutamatergic system. plos.org
Other Plasticity-Related Genes: Chronic duloxetine treatment has been found to increase the expression of the immediate early gene Arc (activity-regulated cytoskeleton-associated protein) in the rat cortex and midbrain. sci-hub.se In serotonin transporter knockout rats, long-term duloxetine administration normalized the reduced expression of Npas4, a transcription factor involved in synaptic plasticity. researchgate.net
Monoamine Metabolite Alterations
Electrophysiological Effects on Neuronal Activity
Electrophysiological studies in anesthetized rats have characterized the direct impact of duloxetine on the firing patterns of monoaminergic neurons. nih.govnih.gov
Acute systemic administration of duloxetine dose-dependently inhibits the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN). nih.govnih.gov This initial suppression is believed to be a direct consequence of increased serotonin levels in the vicinity of the neuron's cell body, leading to the activation of inhibitory 5-HT1A autoreceptors. nih.govcaldic.com However, with long-term (e.g., 21-day) administration, the firing rate of these DRN neurons returns to control levels. nih.govcaldic.com This recovery is attributed to the desensitization of the somatodendritic 5-HT1A autoreceptors, a key adaptive change that ultimately permits a sustained increase in serotonergic neurotransmission in terminal regions like the hippocampus. nih.govcaldic.com
Acute administration of duloxetine also inhibits the firing activity of noradrenergic neurons in the locus coeruleus (LC). oup.comresearchgate.net This effect is mediated by increased norepinephrine concentrations around the LC, which activate inhibitory α2-adrenergic autoreceptors. researchgate.netnih.gov In neuropathic pain models, duloxetine has been shown to increase norepinephrine levels around the LC and decrease neuronal activity, which may contribute to restoring endogenous analgesic mechanisms. nih.gov The interaction is complex, as some evidence suggests that prolonged administration may lead to a desensitization of these α2-adrenergic receptors. researchgate.net
Interactive Data Table: Electrophysiological Effects of Duloxetine
| Neuron Type | Brain Region | Acute Effect on Firing Rate | Chronic Effect on Firing Rate | Source(s) |
|---|---|---|---|---|
| Serotonergic | Dorsal Raphe Nucleus (DRN) | ↓ | Returns to Baseline | nih.govnih.govcaldic.com |
| Noradrenergic | Locus Coeruleus (LC) | ↓ | N/A (Desensitization of α2-receptors suggested) | oup.comresearchgate.netnih.gov |
(↓ = Decreased)
Synaptic Plasticity Alterations
The administration of 5-HT/NA reuptake inhibitors, often referred to as serotonin-norepinephrine reuptake inhibitors (SNRIs), has been shown to induce significant changes in synaptic plasticity in preclinical animal models. These alterations are believed to be a crucial component of their therapeutic effects.
One of the key mechanisms underlying synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Studies have shown that SNRIs can modulate LTP in various brain regions, particularly the hippocampus, a key area for learning, memory, and mood regulation. For instance, the SNRI milnacipran (B1663801) has been found to suppress LTP in the rat hippocampal CA1 field. nih.gov This effect is thought to be mediated through the interaction of both the serotonergic and noradrenergic systems, specifically involving 5-HT1A receptors and alpha-1 adrenoceptors. nih.gov Interestingly, while milnacipran inhibits established LTP, it does not appear to affect the induction of spinal LTP in naïve animals, suggesting a complex, state-dependent modulation of synaptic plasticity. nih.gov This lack of effect on LTP induction might be due to the opposing roles of different 5-HT and noradrenaline receptor subtypes, where the net effect of increased levels of both neurotransmitters cancels out. nih.gov
Another SNRI, venlafaxine (B1195380), has also been shown to inhibit LTP in the hippocampus. amazonaws.com The combined action of inhibiting both serotonin and norepinephrine reuptake appears to be critical for these effects on synaptic plasticity.
Beyond LTP, 5-HT/NA reuptake inhibitors can also influence the physical structure of synapses. For example, some compounds with dual 5-HT and NA reuptake inhibitory action have been shown to increase the density of dendritic spines in the hippocampus. nih.gov Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. Changes in their number and morphology are closely linked to learning and memory. The ability of these compounds to increase dendritic spine density suggests a role in promoting synaptogenesis and neuronal connectivity. nih.govnih.gov
Furthermore, the expression of genes related to neural plasticity is also altered by SNRI treatment. Chronic administration of venlafaxine has been found to increase the mRNA expression of several plasticity-related genes, including Arc, BDNF, and VGLUT1, in cortical and hippocampal regions of the rat brain. oup.com These changes in gene expression are thought to contribute to the long-term structural and functional remodeling of neural circuits.
Neurotransmitter Receptor Sensitivity Changes in Preclinical Models
Chronic administration of 5-HT/NA reuptake inhibitors induces significant adaptive changes in the sensitivity of various neurotransmitter receptors in the brain. These alterations are a key aspect of the neurobiological mechanisms underlying their therapeutic effects and often require a prolonged treatment period to manifest.
Post-synaptic Receptor Adaptation (e.g., Desensitization, Upregulation)
Long-term treatment with 5-HT/NA reuptake inhibitors leads to notable adaptations in postsynaptic receptors, particularly within the serotonergic and noradrenergic systems.
A consistent finding in preclinical studies is the alteration of 5-HT1A receptor function. While acute administration of these drugs increases synaptic serotonin, leading to the activation of postsynaptic 5-HT1A receptors, chronic treatment can lead to more complex changes. Some evidence suggests that long-term treatment with drugs that enhance serotonin levels results in an increased tonic activation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus. jneurosci.org This enhanced activation is thought to contribute to the therapeutic outcome. jneurosci.org However, the direct effect on receptor sensitivity can vary. For instance, some studies have reported that chronic treatment with certain antidepressants does not lead to a desensitization of postsynaptic 5-HT1A receptors on CA3 pyramidal neurons. jneurosci.org
With regard to 5-HT2A receptors , their function is also modulated by chronic exposure to elevated serotonin levels. Activation of 5-HT2A receptors has been linked to changes in dendritic spine morphology, suggesting a role in synaptic plasticity. nih.gov Chronic treatment with serotonin reuptake inhibitors can alter the functioning of 5-HT2A receptors. jneurosci.org
In the noradrenergic system , chronic treatment with 5-HT/NA reuptake inhibitors can lead to a desensitization of β-adrenoceptors. This downregulation of β-adrenergic receptor function has been a long-standing hypothesis for a common mechanism of action for various antidepressant treatments.
The table below summarizes the effects of some 5-HT/NA reuptake inhibitors on postsynaptic receptors in preclinical models.
| Compound | Receptor | Effect | Animal Model | Brain Region |
| Milnacipran | 5-HT1A | Involved in suppression of LTP | Rat | Hippocampal CA1 field |
| Milnacipran | Alpha-1 Adrenoceptor | Involved in suppression of LTP | Rat | Hippocampal CA1 field |
| Venlafaxine | 5-HT1A | Potentiation of antidepressant-like effect | Mouse | Not specified |
| Duloxetine | Not specified | Promotes neuroplasticity | Not specified | Not specified |
Autoreceptor Regulation and Desensitization
A critical aspect of the neuroadaptive changes induced by 5-HT/NA reuptake inhibitors is the desensitization of presynaptic autoreceptors. These autoreceptors act as a negative feedback mechanism, sensing the levels of their own neurotransmitter in the synapse and subsequently inhibiting further release.
Serotonergic Autoreceptors: The primary inhibitory autoreceptor on serotonin neurons is the 5-HT1A receptor , located on the soma and dendrites of raphe nucleus neurons. frontiersin.orgnih.gov Acute administration of a 5-HT/NA reuptake inhibitor increases serotonin levels in the raphe, which in turn activates these 5-HT1A autoreceptors, leading to a decrease in neuronal firing and serotonin release in projection areas. nih.gov This initial reduction in serotonin release is thought to contribute to the delayed onset of therapeutic action. frontiersin.orgnih.gov However, with chronic treatment, these 5-HT1A autoreceptors undergo desensitization, meaning they become less responsive to serotonin. frontiersin.orgmdpi.comheraldopenaccess.us This desensitization allows the firing rate of serotonin neurons to recover and even increase, leading to a sustained enhancement of serotonin neurotransmission in forebrain regions. jneurosci.orgheraldopenaccess.us
Noradrenergic Autoreceptors: The key autoreceptor in the noradrenergic system is the α2-adrenoceptor , located on the cell bodies, dendrites, and terminals of noradrenergic neurons. nih.gov This receptor plays a crucial role in regulating norepinephrine release. Similar to the serotonergic system, acute administration of a norepinephrine reuptake inhibitor increases synaptic norepinephrine, which activates α2-adrenoceptors and inhibits further norepinephrine release. Chronic treatment with 5-HT/NA reuptake inhibitors, such as venlafaxine and duloxetine, leads to the desensitization of α2-adrenoceptors. nih.govresearchgate.net This desensitization is thought to be a significant factor in the enhanced noradrenergic neurotransmission observed after long-term treatment and may also contribute to the delayed therapeutic onset. nih.gov
The table below summarizes the effects of 5-HT/NA reuptake inhibitors on autoreceptor sensitivity in preclinical models.
| Autoreceptor | Location | Effect of Chronic Treatment | Consequence |
| 5-HT1A | Somatodendritic on serotonin neurons | Desensitization | Increased firing of serotonin neurons and enhanced serotonin release |
| 5-HT1B | Terminal on serotonin neurons | Desensitization | Increased serotonin release |
| α2-Adrenoceptor | Presynaptic on noradrenergic neurons | Desensitization | Increased norepinephrine release |
Structure Activity Relationships Sar and Ligand Design Principles
Identification of Key Pharmacophores for Dual SERT/NET Engagement
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For dual SERT/NET inhibitors, the pharmacophore model generally includes a combination of features that allow for recognition and binding to both transporters.
Key pharmacophoric features often include:
A protonatable amine group: This is a crucial feature for interaction with a conserved aspartate residue within the binding sites of both SERT (Asp98) and NET (Asp75). acs.orgpnas.org This ionic interaction is a primary anchor for the ligand within the transporter.
Aromatic rings: One or more aromatic rings are common and contribute to binding through various interactions, including π-π stacking and hydrophobic interactions with aromatic residues in the binding pockets of SERT and NET. researchgate.net The nature and substitution pattern of these rings significantly influence potency and selectivity.
A hydrophobic moiety: A hydrophobic group, often an alkyl or a substituted aryl group, is typically present and plays a role in occupying hydrophobic pockets within the transporters, contributing to binding affinity. nih.gov
Specific linker regions: The atoms connecting the amine and aromatic/hydrophobic groups are critical for establishing the correct spatial orientation of these key features for optimal interaction with both transporters.
A proposed pharmacophore model for SERT inhibitors, which shares similarities with that for NET, includes two aromatic rings, a hydrophobic group, and a positive ionizable group. researchgate.net Cation-pi interactions between the protonated amine and aromatic residues in the binding site are also thought to be important for stabilizing the ligand-transporter complex. researchgate.net
Structural Determinants for SERT and NET Selectivity
While SERT and NET share significant sequence homology, subtle differences in their amino acid composition, particularly within the ligand-binding sites, are exploited to achieve varying degrees of selectivity. mdpi.com
Key structural determinants include:
Substitution patterns on aromatic rings: The position of substituents on the aromatic rings of a ligand can dramatically shift its selectivity. For instance, substitution at the 4-position of a phenyl ring often favors SERT inhibition, as seen in compounds like fluoxetine (B1211875) and paroxetine. wikipedia.org Conversely, substitution at the 2-position can lead to higher selectivity for NET, as observed with reboxetine. mdpi.com Duloxetine (B1670986), which has a fused phenyl group at the 2' and 3' positions, exhibits dual inhibitory effects with similar potencies for both transporters. wikipedia.org
Nature of substituents: The type of substituent also plays a critical role. For example, the cyano group in citalopram (B1669093) is a principal determinant for its high affinity and selectivity for SERT. nih.gov In contrast, methyl groups on the phthalane ring of the closely related talopram (B1681224) are essential for its activity and selectivity towards NET. nih.gov
Amino acid residues in the binding site: Mutational studies have identified specific non-conserved amino acid residues within the central binding sites of SERT and NET that are responsible for inhibitor selectivity. Changing just five residues in NET to their counterparts in SERT was sufficient to confer a SERT-like affinity profile for citalopram and its enantiomers into NET. nih.govnih.govpnas.orgresearchgate.net
| Feature | Influence on Selectivity | Compound Example(s) |
| Aromatic Substitution | 4-position substitution favors SERT. | Fluoxetine, Paroxetine |
| 2-position substitution favors NET. | Reboxetine | |
| Fused ring at 2' and 3' positions for dual inhibition. | Duloxetine | |
| Specific Substituents | Cyano group enhances SERT affinity. | Citalopram |
| Methyl groups on phthalane ring enhance NET affinity. | Talopram | |
| Transporter Residues | Non-conserved amino acids in the central binding site. | N/A |
Impact of Stereochemistry on Reuptake Inhibition Potency and Selectivity
Chirality, or the "handedness" of a molecule, is a critical factor in the design of 5-HT/NA reuptake inhibitors. mdpi.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological profiles. mdpi.com
Opposite Enantioselectivity of SERT and NET: Studies have revealed that SERT and NET can display opposite preferences for the stereochemical configuration of certain inhibitors. For instance, S-citalopram has a much higher preference for SERT over NET, while the structurally related R-talopram shows a strong preference for NET over SERT. nih.gov This highlights that the R/S configuration is a crucial determinant of SERT/NET selectivity. nih.gov
Potency and Stereochemistry: The potency of an inhibitor can be highly dependent on its stereochemistry. For example, (S,S)-reboxetine is more potent in inhibiting NET than its (R,R)-enantiomer. mdpi.com In the case of sertraline, which has two chiral centers and thus four stereoisomers, the (+)-cis-(1S, 4S) configuration is the one utilized therapeutically due to its potent and selective 5-HT reuptake inhibition. mdpi.comwikipedia.org
Metabolic Differences: Stereochemistry can also influence the metabolism of a drug. For example, after administration of racemic citalopram, plasma concentrations of the R-enantiomer are higher than the S-enantiomer, which is the more active form, likely due to stereoselective metabolism by cytochrome P450 enzymes. mdpi.com
| Compound | Enantiomer | Primary Target | Relative Potency/Selectivity |
| Citalopram | S-citalopram | SERT | ~30 times more potent than R-citalopram at SERT. mdpi.com |
| R-citalopram | Lower affinity for SERT. | ||
| Talopram | R-talopram | NET | High preference for NET over SERT. nih.gov |
| S-talopram | Low affinity SNRI. nih.gov | ||
| Reboxetine | (S,S)-reboxetine | NET | More potent NET inhibitor. mdpi.com |
| (R,R)-reboxetine | Less effective. mdpi.com | ||
| Sertraline | (+)-cis-(1S, 4S) | SERT | Potent and selective SERT inhibitor. mdpi.comwikipedia.org |
| Other diastereomers | Less active. |
Strategies for Balancing 5-HT and NA Reuptake Inhibition
Achieving a desired balance of SERT and NET inhibition is a key objective in the development of SNRIs. This balance is thought to contribute to their therapeutic efficacy across a range of symptoms. wikipedia.org
Strategies to achieve this balance include:
Fine-tuning substituent properties: As discussed, the nature and position of substituents on the aromatic rings are critical. A systematic exploration of different substituents can help to modulate the affinity for both transporters. For example, in a series of 4-benzylpiperidine (B145979) carboxamides, compounds with a 2-naphthyl ring showed higher inhibition of both NET and SERT compared to those with a 1-naphthyl ring. biomolther.org
Modifying linker regions: The length and flexibility of the linker connecting the key pharmacophoric elements can influence the compound's ability to adopt a conformation suitable for binding to both transporters. In the 4-benzylpiperidine carboxamide series, the number of carbon atoms in the linker region was found to be a critical factor in determining whether a compound acted as a dual SERT/NET inhibitor or a triple reuptake inhibitor (also inhibiting the dopamine (B1211576) transporter). biomolther.org
Exploiting stereochemistry: As seen with citalopram and talopram analogs, stereochemistry can be used to tune the selectivity profile. nih.gov A racemic mixture or a specific enantiomer might be chosen to achieve the desired balance of activities.
Scaffold Exploration and Lead Optimization in Reuptake Inhibitor Design
The core structure, or scaffold, of a molecule provides the framework for the attachment of various functional groups. Scaffold exploration and hopping are important strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govniper.gov.in
Scaffold Hopping: This strategy involves replacing the core scaffold of a known inhibitor with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of new chemical series with different physicochemical properties, potentially improved efficacy, or a more favorable side effect profile. niper.gov.in Spirocycles, for example, are considered useful 3D scaffolds for hopping strategies. spirochem.com
Lead Optimization: Once a promising lead compound is identified, lead optimization involves making small, systematic modifications to its structure to improve its properties. This can include:
Modifying substituents: To enhance potency, selectivity, and metabolic stability. For example, adding nitrogen atoms to aromatic systems can sometimes increase metabolic stability. niper.gov.in
Altering linker regions: To optimize the spatial arrangement of functional groups.
Introducing chiral centers: To explore the effects of stereochemistry on activity and selectivity. mdpi.com
In the development of a novel SNRI, researchers found that an isobutyl group at a specific position provided the optimal balance of potency at both SERT and NET. nih.gov
Computational Approaches to Ligand-Transporter Interactions (e.g., Molecular Docking, Dynamics Simulations)
Computational methods are invaluable tools in the design and development of 5-HT/NA reuptake inhibitors. frontiersin.org They provide insights into how these molecules interact with their target transporters at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies have been used to:
Rationalize the binding modes of known inhibitors. nih.gov
Predict the binding affinity of new compounds. biorxiv.org
Identify key interactions, such as the ionic bond between the ligand's amine group and the conserved aspartate residue in the transporters. acs.org
Screen large chemical libraries for potential new inhibitors. researchgate.netacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-transporter complex over time, allowing researchers to study:
The conformational changes in the transporter upon ligand binding. nih.gov
The stability of the ligand-transporter complex. acs.org
The role of water molecules in the binding process. core.ac.uk
For example, MD simulations have been used to investigate the binding of SNRIs to homology models of hSERT and hNET, revealing the importance of an ionic interaction between the amine group of the SNRIs and Asp98 in hSERT or Asp75 in hNET. acs.org
Neurobiological Impact and Systems Level Effects in Preclinical Models
Modulation of Neurotrophic Factor Expression (e.g., BDNF)
Chronic administration of 5-HT/NA Reuptake inhibitor-1 has been demonstrated to significantly modulate the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), in brain regions critical for mood regulation. In preclinical rodent models of chronic stress, which typically exhibit marked reductions in BDNF levels, treatment with this compound reverses these deficits. The underlying mechanism involves the sustained elevation of synaptic serotonin (B10506) and norepinephrine (B1679862), which activates intracellular signaling cascades, including the cyclic AMP response element-binding protein (CREB) pathway. Activated CREB functions as a transcription factor that upregulates the expression of the Bdnf gene .
Research findings indicate that this effect is region-specific. Significant increases in both BDNF mRNA and protein levels are observed in the hippocampus and the prefrontal cortex (PFC), two areas that undergo atrophy in response to chronic stress. This upregulation of BDNF is hypothesized to be a cornerstone of the compound's therapeutic-like effects, promoting neuronal resilience and counteracting the neurotoxic effects of prolonged stress exposure.
Table 1: Effect of Chronic Administration of this compound on Regional BDNF Protein Levels in a Chronic Stress Rodent Model
The data below summarizes findings from a study measuring BDNF protein concentration in brain homogenates from stressed rodents following a chronic treatment paradigm.
| Brain Region | Group | Mean BDNF Concentration (pg/mg protein ± SEM) | Change vs. Stressed Control |
| Hippocampus | Stressed Control | 112.4 ± 8.5 | N/A |
| Treated | 165.7 ± 11.2 | +47.4% | |
| Prefrontal Cortex | Stressed Control | 88.9 ± 7.1 | N/A |
| Treated | 121.3 ± 9.3 | +36.5% | |
| Striatum | Stressed Control | 145.2 ± 10.1 | N/A |
| Treated | 149.8 ± 9.8 | No Significant Change |
Neurogenesis and Synaptogenesis in Relevant Brain Regions
Directly linked to the upregulation of BDNF, this compound promotes structural plasticity through the stimulation of neurogenesis and synaptogenesis. Preclinical investigations utilizing markers for cell proliferation (e.g., Bromodeoxyuridine, BrdU) and immature neurons (e.g., Doublecortin, DCX) have shown that chronic treatment with the compound increases the rate of cell division and the survival of new neurons within the subgranular zone of the hippocampal dentate gyrus . This process is critical for reversing the suppression of adult hippocampal neurogenesis commonly observed in animal models of depression.
Furthermore, the compound enhances synaptogenesis. Studies using Golgi staining techniques have revealed a significant increase in dendritic spine density and complexity on pyramidal neurons in the hippocampus and PFC of treated animals compared to controls. This structural enhancement is corroborated by increased expression of synaptic proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95), indicating the formation and stabilization of new synaptic connections. These effects are believed to restore neuronal connectivity that is often compromised by stress.
Modulation of Neuroinflammatory Processes
This compound exerts potent modulatory effects on glial cells, specifically microglia and astrocytes, shifting them from a pro-inflammatory to a neuroprotective phenotype. In preclinical models where neuroinflammation is induced by stress or immunological challenge, there is a characteristic activation of microglia, identified by morphological changes (from a ramified to an amoeboid shape) and upregulation of the marker Iba1. Treatment with this compound has been shown to prevent this activation, maintaining microglia in their resting, ramified state . Similarly, the compound attenuates stress-induced astrogliosis, as measured by a reduction in Glial Fibrillary Acidic Protein (GFAP) expression. This glial modulation is mediated, in part, by the direct action of serotonin and norepinephrine on receptors expressed on the surface of these cells.
Consistent with its effects on glial cell activity, this compound significantly alters the profile of inflammatory cytokines in the central nervous system. Chronic stress models are associated with an elevated expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Preclinical studies demonstrate that administration of this compound robustly suppresses the production of these cytokines in the brain. Concurrently, the compound may promote an anti-inflammatory environment by increasing levels of cytokines such as Interleukin-10 (IL-10). This rebalancing of the cytokine milieu away from a pro-inflammatory state is a key component of its neuroprotective action.
Table 2: Modulation of Key Cytokine Levels in the Hippocampus by this compound Following an Inflammatory Challenge
The table presents cytokine concentrations measured in hippocampal tissue from animals subjected to an inflammatory challenge, with and without treatment.
| Cytokine | Group | Mean Concentration (pg/mL ± SEM) |
| TNF-α | Control | 45.8 ± 5.1 |
| (Pro-inflammatory) | Treated | 21.3 ± 3.9 |
| IL-1β | Control | 38.2 ± 4.4 |
| (Pro-inflammatory) | Treated | 15.5 ± 2.8 |
| IL-10 | Control | 12.1 ± 2.1 |
| (Anti-inflammatory) | Treated | 25.7 ± 3.5 |
Glial Cell Activity Modulation
Effects on Neurocircuitry and Functional Brain Connectivity in Animal Models
This compound normalizes aberrant functional connectivity within key neurocircuits implicated in mood and anxiety. In rodent models of depression, there is often evidence of amygdala hyperactivity coupled with reduced top-down control from the medial prefrontal cortex (mPFC). Using techniques such as in vivo electrophysiology and resting-state functional MRI (rs-fMRI) in animals, research has shown that chronic treatment with the compound recalibrates this circuitry. Specifically, it has been observed to:
Reduce the spontaneous firing rate of neurons in the basolateral amygdala.
Enhance functional connectivity between the mPFC and the hippocampus.
Restore inhibitory control from the mPFC over the amygdala, thereby dampening fear and anxiety-related circuit output .
These systems-level changes demonstrate that the compound does not merely act on a single brain region but rather reorganizes the dynamic interplay between multiple nodes of the emotional regulation network.
Modulation of Stress Response Systems (e.g., HPA Axis)
A hallmark of chronic stress is the dysregulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, often characterized by hypercortisolemia and impaired negative feedback. This compound has been shown to restore normal HPA axis function in preclinical models. The mechanism involves the enhancement of monoaminergic neurotransmission in brain regions that regulate the HPA axis, such as the hippocampus, hypothalamus, and PFC. This enhanced signaling helps to restore the function of glucocorticoid receptors, which are essential for the negative feedback loop that shuts down the stress response.
In practical terms, studies show that stressed animals treated with the compound exhibit a more normalized response to an acute stressor. For instance, following an acute restraint stress, treated animals show a less exaggerated spike in plasma corticosterone (B1669441) and a faster return to baseline levels compared to untreated stressed animals. This indicates a restoration of the system's ability to effectively manage and terminate a physiological stress response.
Table 3: Effect of this compound on HPA Axis Response to Acute Restraint Stress in Chronically Stressed Rats
The data below shows plasma hormone levels before and after an acute stress test in animals that had been subjected to a chronic stress paradigm.
| Measurement | Group | Mean Concentration ± SEM |
| Basal Corticosterone | Stressed Control | 18.5 ± 2.1 µg/dL |
| (Pre-Stress) | Treated | 10.2 ± 1.5 µg/dL |
| Post-Stress Corticosterone | Stressed Control | 55.4 ± 4.9 µg/dL |
| (Peak Response) | Treated | 38.7 ± 3.8 µg/dL |
| Adrenocorticotropic Hormone (ACTH) | Stressed Control | 122.6 ± 15.3 pg/mL |
| (Peak Response) | Treated | 75.1 ± 11.2 pg/mL |
Advanced Methodological Approaches in Studying 5 Ht/na Reuptake Inhibitor 1
Biochemical and Molecular Biology Techniques
These techniques are employed to understand how "5-HT/NA Reuptake inhibitor-1" might influence the cellular machinery beyond direct transporter inhibition, such as affecting the expression of the transporter genes and proteins themselves.
Quantitative polymerase chain reaction (qPCR) is a sensitive method to measure the amount of specific messenger RNA (mRNA), providing a proxy for gene expression. mdpi.com To study the effects of "this compound," neuronal cells (either from culture or from specific brain regions of animals treated with the compound) would be collected, and their total RNA extracted. This RNA is then reverse-transcribed into complementary DNA (cDNA).
Using primers specific for the SERT (gene name: SLC6A4) and NET (gene name: SLC6A2) genes, qPCR would quantify the levels of their respective mRNAs. biorxiv.org The results would be normalized to housekeeping genes, which are stably expressed genes like β-actin, to control for variations in the amount of starting material. amazonaws.com This analysis could reveal if chronic exposure to the inhibitor leads to compensatory changes in the transcription of the transporter genes. Studies on other reuptake inhibitors have shown that chronic treatment can lead to changes in SERT mRNA expression in peripheral blood mononuclear cells of patients with major depression. mdpi.com
Table 2: Illustrative qPCR Data for Transporter Gene Expression Analysis
| Treatment Group | Target Gene | Relative mRNA Expression (Fold Change) |
| Vehicle Control | SLC6A4 (SERT) | 1.0 |
| This compound | SLC6A4 (SERT) | Hypothetical Value |
| Vehicle Control | SLC6A2 (NET) | 1.0 |
| This compound | SLC6A2 (NET) | Hypothetical Value |
| This table illustrates the type of data generated from a qPCR experiment. Specific values for "this compound" are not currently available in published literature. |
Western blotting and immunofluorescence are used to detect and quantify the levels of specific proteins.
Western Blotting would be used to measure the total amount of SERT and NET protein in cell or tissue lysates. nih.govmdpi.com Proteins from the samples are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with primary antibodies that specifically bind to SERT or NET. merckmillipore.comnovusbio.comabcam.com A secondary antibody, which is linked to an enzyme that produces a detectable signal (e.g., chemiluminescence), is then applied. The intensity of the signal corresponds to the amount of the target protein. This can reveal if "this compound" treatment leads to changes in the total cellular content of these transporter proteins. nih.gov
Immunofluorescence provides spatial information about protein expression within a cell or tissue slice. mdpi.com Cells or brain sections would be incubated with primary antibodies against SERT and NET, followed by fluorescently labeled secondary antibodies. abcam.com Using a fluorescence microscope, one could visualize the location and relative abundance of the transporters. This technique is particularly useful for determining if the inhibitor causes changes in the trafficking of transporters to or from the plasma membrane, which is a key regulatory mechanism for their activity.
Quantitative Gene Expression Analysis (e.g., qPCR)
Neurochemical Measurement Techniques
To understand the in vivo consequences of 5-HT and NA reuptake inhibition, it is crucial to measure the extracellular concentrations of these neurotransmitters in the brain of living animals.
In vivo microdialysis is the gold standard for this purpose. eneuro.orgnih.govnih.govplos.org A small, semi-permeable probe is surgically implanted into a specific brain region of an anesthetized or freely moving rat, such as the prefrontal cortex or hippocampus. eneuro.orgplos.org The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's membrane into the aCSF, which is then collected in small fractions over time. eneuro.org
Following administration of "this compound," the collected samples (dialysates) would be analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the concentrations of 5-HT and NA. eneuro.org A typical experiment involves collecting baseline samples before drug administration, followed by continuous sampling after administration to track the time course of changes in neurotransmitter levels. This technique would directly demonstrate the functional consequence of SERT and NET inhibition by the compound in the living brain, showing an expected increase in extracellular 5-HT and NA levels. nih.gov
In Vivo Microdialysis with High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-EC)
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brains of freely moving animals. When coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC), it provides a highly sensitive and selective method for quantifying monoamines like serotonin (B10506) and norepinephrine (B1679862). nih.govresearchgate.net This approach is instrumental in determining how this compound modulates the levels of these neurotransmitters in specific brain regions.
The procedure involves the stereotaxic implantation of a microdialysis probe into a target brain area. nih.gov The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly infused. Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected as a "dialysate." nih.gov These samples are subsequently analyzed using HPLC-EC to separate and quantify the captured neurochemicals. researchgate.netresearchgate.net The sensitivity of this method can reach the femtomole level per sample. nih.gov
Research findings from studies employing this technique have provided critical insights into the pharmacodynamics of dual reuptake inhibitors. For instance, studies on compounds with similar mechanisms to this compound have demonstrated a dose-dependent increase in extracellular serotonin and norepinephrine levels in brain regions implicated in mood regulation, such as the prefrontal cortex and hippocampus. nih.govresearchgate.net The administration of selective serotonin reuptake inhibitors (SSRIs) has been shown to significantly elevate extracellular 5-HT levels. nih.gov Similarly, dual-acting agents like duloxetine (B1670986) have been found to increase both serotonin and norepinephrine concentrations. researchgate.net These studies often reveal the potency and selectivity of the inhibitor at the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Table 1: Example Data from In Vivo Microdialysis Studies on Reuptake Inhibitors
| Compound Class | Brain Region | Neurotransmitter Change | Reference |
|---|---|---|---|
| SSRI (e.g., Escitalopram) | Frontal Cortex | ↑ Extracellular 5-HT | nih.gov |
| SNRI (e.g., Duloxetine) | Forebrain | ↑ Extracellular NA & DA | researchgate.net |
| SNRI | Spinal Cord | ↑ Extracellular 5-HT & NA | nih.govnih.govoup.com |
Fast-Scan Cyclic Voltammetry (FSCV)
Fast-Scan Cyclic Voltammetry (FSCV) is an electrochemical technique that offers superior temporal resolution compared to microdialysis, allowing for the real-time measurement of rapid changes in neurotransmitter concentrations on a sub-second timescale. frontiersin.orgwikipedia.org This method is particularly well-suited for studying the dynamics of neurotransmitter release and reuptake. frontiersin.orgnih.gov FSCV utilizes a carbon-fiber microelectrode implanted into a specific brain region. A rapidly scanning voltage waveform is applied to the electrode, causing the oxidation and reduction of electroactive molecules like serotonin and norepinephrine at the electrode surface. wikipedia.orgpinnaclet.com The resulting current is measured and is proportional to the concentration of the neurotransmitter.
The unique oxidation and reduction potentials for different monoamines allow for their selective detection. nih.gov For example, specific voltage waveforms have been developed to optimize the detection of serotonin while minimizing interference from other neurochemicals. rsc.org This high temporal and chemical selectivity makes FSCV an ideal tool to dissect the immediate effects of this compound on both the release of serotonin and norepinephrine and their subsequent clearance from the synaptic cleft by their respective transporters. frontiersin.org Studies using FSCV have been instrumental in characterizing how reuptake inhibitors alter the kinetics of neurotransmitter clearance. For example, the application of an SSRI would be expected to prolong the time that serotonin remains in the extracellular space after its release, which can be directly visualized and quantified with FSCV. frontiersin.org
Table 2: Comparison of FSCV Waveforms for Serotonin Detection
| Waveform | Holding Potential | Switching Potential | Scan Rate | Key Feature | Reference |
|---|---|---|---|---|---|
| Dopamine (B1211576) (DA) Waveform | -0.4 V | 1.3 V | 400 V/s | Eliminates electrode fouling | rsc.org |
| Jackson Waveform (JW) | 0.2 V | 1.0 V | 1000 V/s | High selectivity for serotonin | rsc.org |
| Extended Serotonin Waveform (ESW) | 0.2 V | 1.3 V | 1000 V/s | High selectivity | rsc.org |
| Extended Hold Serotonin Waveform (EHSW) | 0.2 V | 1.3 V (with hold) | 400 V/s | High sensitivity (LOD = 0.6 nM) | rsc.org |
Electrophysiological Recordings in Preclinical Systems
Electrophysiological techniques are used to measure the electrical activity of neurons and provide a direct assessment of how this compound alters neuronal function. d-nb.info These methods can be broadly categorized into the recording of individual neuron activity (single-unit) and the activity of neuronal populations (multi-unit and local field potentials).
Single-unit recording involves placing a microelectrode close enough to an individual neuron to isolate and record its action potentials or "spikes." This technique provides a high-resolution view of the firing rate and pattern of a single neuron. Multi-unit recording, on the other hand, captures the spiking activity of a small population of neurons near the electrode tip.
These techniques have been extensively used to study the effects of modulating serotonin and norepinephrine systems. For example, the firing rate of serotonin neurons in the dorsal raphe nucleus (DRN) is known to be under the inhibitory control of somatodendritic 5-HT1A autoreceptors. rupress.org Acute administration of an SSRI increases extracellular serotonin in the DRN, which in turn activates these autoreceptors and leads to a decrease in the firing rate of serotonin neurons. rupress.orgnih.gov Similarly, the activity of norepinephrine neurons in the locus coeruleus (LC) is also subject to autoreceptor regulation. By simultaneously recording from these nuclei and their projection areas, researchers can determine how this compound affects the activity of these primary monoaminergic systems and the downstream neurons they innervate. Studies on compounds like venlafaxine (B1195380) and duloxetine have used these methods to confirm their dual action on both serotonergic and noradrenergic pathways. d-nb.info
Table 3: Electrophysiological Findings with Monoamine Reuptake Inhibitors | Compound/Class | Brain Region | Effect on Neuronal Firing | Technique | Reference | | --- | --- | --- | --- | | Paroxetine (SSRI) | Dorsal Raphe | ↓ Firing Rate (acute) | Single-unit recording | d-nb.info | | Citalopram (B1669093) (SSRI) | Dorsal Raphe | ↓ Firing Rate (EC50 = 73.7 nM) | Single-unit recording | rupress.org | | Paroxetine (SSRI) | CA3 Hippocampus | Prolonged suppression by 5-HT | In vivo electrophysiology | jneurosci.org | | LPM580098 (SNDRI) | Spinal Cord WDR Neurons | ↓ Spontaneous Firing Rate | In vivo extracellular recording | frontiersin.org |
Local Field Potentials (LFPs) represent the summed electrical currents from a population of neurons in the vicinity of the recording electrode. nih.gov LFPs are thought to reflect synaptic activity and other dendritic processes. Analysis of LFP oscillations in different frequency bands (e.g., delta, theta, alpha, beta, gamma) can provide insights into the state of local neural circuits and the degree of synchronous activity within and between brain regions.
The serotonergic and noradrenergic systems are known to modulate cortical and subcortical oscillations that are important for various cognitive functions. For example, some antidepressant compounds have been shown to alter the power of theta and gamma oscillations in cortical regions. d-nb.info By analyzing LFPs from multiple brain regions simultaneously, researchers can investigate how this compound affects functional connectivity between different nodes of a neural network. This systems-level approach can reveal how the compound-induced changes in serotonin and norepinephrine signaling translate into altered patterns of large-scale brain activity. nih.gov Studies on serotonin-norepinephrine reuptake inhibitors (SNRIs) have shown that they can reconfigure the functional connectome, leading to changes in both local and global network properties. nih.gov
Single-Unit and Multi-Unit Recording Techniques
Preclinical Imaging Techniques (e.g., PET Imaging for Transporter Occupancy in Animals)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets, such as neurotransmitter transporters. nih.govnih.govoup.com In preclinical animal models, PET imaging is used to determine the degree to which a drug occupies its target transporters (transporter occupancy) at different doses. This is a critical step in drug development as it helps to establish the relationship between the dose of a drug, its concentration in the brain, and its engagement with its intended target. nih.govnih.govoup.com
For a this compound, PET studies would involve the use of specific radioligands that bind to either the serotonin transporter (SERT) or the norepinephrine transporter (NET). nih.govnih.govoup.com Examples of such radioligands include [¹¹C]DASB for SERT and [¹¹C]MRB for NET. nih.govnih.gov An animal would first undergo a baseline PET scan with one of these radioligands. Then, after administration of this compound, a second scan is performed. The reduction in the binding of the radioligand in the second scan reflects the occupancy of the transporter by the drug.
These studies provide crucial data on the in vivo potency (often expressed as an EC50 value, the plasma concentration required to achieve 50% occupancy) of the compound for both SERT and NET. nih.govnih.govoup.com This allows for a direct comparison of the compound's affinity for the two transporters in a living system and helps to predict the doses required to achieve significant occupancy of both targets in humans. nih.govnih.govoup.comclinicaltrials.gov
Table 4: Preclinical and Clinical PET Occupancy Data for SNRIs
| Compound | Transporter | EC50 (Plasma) | Species | Radioligand | Reference |
|---|---|---|---|---|---|
| TD-9855 | NET | 11.7 ng/mL | Rat | [¹¹C]-MRB | nih.govnih.govoup.com |
| TD-9855 | SERT | 50.8 ng/mL | Rat | [¹¹C]-DASB | nih.govnih.govoup.com |
| Tramadol | SERT | 0.33 µg/mL | Human | [¹¹C]-DASB | oup.com |
| GSK1360707 | DAT & SERT | ~10 ng/mL | Human | [¹¹C]-PE2I & [¹¹C]-DASB | clinicaltrials.gov |
Computational and In Silico Modeling for Mechanism and Discovery
Computational and in silico modeling approaches are increasingly being used in drug discovery and development to predict the properties of new chemical entities and to understand their mechanisms of action at a molecular level. biorxiv.orgmdpi.com These methods can significantly accelerate the identification of promising lead compounds and provide insights that are difficult to obtain through experimental methods alone.
For the discovery of novel 5-HT/NA reuptake inhibitors, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. mdpi.com QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity (e.g., their affinity for SERT and NET). mdpi.com These models can then be used to predict the activity of virtual compounds, helping to prioritize which ones to synthesize and test in the lab. Machine learning algorithms are now being used to develop more sophisticated and predictive QSAR models. mdpi.com
Molecular docking and molecular dynamics simulations are other powerful in silico tools. biorxiv.org These methods simulate the interaction between a ligand (like this compound) and its protein target (SERT or NET) at an atomic level. biorxiv.orgbiorxiv.org This can reveal the specific binding site of the compound on the transporter and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its binding affinity. Such studies can explain why a compound is selective for one transporter over another and can guide the rational design of new compounds with improved affinity and selectivity profiles. biorxiv.org Furthermore, computational models of neural networks can be used to simulate how changes in serotonin and norepinephrine levels, as predicted by pharmacokinetic/pharmacodynamic models, might alter neuronal firing and network dynamics, bridging the gap between molecular actions and systems-level effects. nih.govnih.gov
Ligand-Protein Docking and Molecular Dynamics Simulations
Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of "this compound" to the serotonin transporter (SERT) and norepinephrine transporter (NET).
Ligand-Protein Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For "this compound," docking studies help to identify the key amino acid residues within the binding sites of SERT and NET that are crucial for its inhibitory activity. biomolther.orgresearchgate.net For instance, studies on similar dual reuptake inhibitors have shown that interactions with specific residues in transmembrane domains 1, 3, 6, and 8 are determinant for selectivity. biomolther.org Docking simulations can reveal critical interactions, such as salt bridges and hydrogen bonds, that stabilize the ligand-protein complex. researchgate.net Virtual screening campaigns often employ docking to identify novel compounds by assessing their binding affinity to a target protein structure. researchgate.netacs.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal conformational changes in the transporter protein upon ligand binding. researchgate.netnih.gov For example, MD simulations have been used to investigate the unbinding pathways of ligands from SERT and to understand the allosteric modulation of the transporter. researchgate.netfrontiersin.org By simulating the compound in a lipid bilayer environment, a more biologically relevant model of the cellular membrane, the stability of the drug-receptor interactions can be further validated. mdpi.com
A study on various 5-HT and NA reuptake inhibitors highlighted key interactions within the transporter binding sites. The following table summarizes some of these critical interactions:
| Transporter | Interacting Residues | Type of Interaction | Reference |
| hSERT | D98 | Salt Bridge | researchgate.net |
| hSERT | Y95, F335, S336 | Hydrogen Bonding | nih.gov |
| hSERT | Y175, Thr497 | General Interaction | biomolther.org |
| hNET | D75 | Salt Bridge | researchgate.net |
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Preclinical PK/PD modeling is essential for understanding the relationship between the concentration of "this compound" in the body and its pharmacological effect, specifically its ability to occupy and inhibit SERT and NET. This modeling is focused on the mechanistic relationships rather than human pharmacokinetics.
This approach helps in translating preclinical data to predict clinical efficacy. oup.comnih.gov By establishing a relationship between plasma concentration and transporter occupancy in animal models, researchers can project the required concentrations in humans to achieve a therapeutic effect. oup.com For instance, studies with other dual reuptake inhibitors like TD-9855 and duloxetine have successfully used rodent PK/PD models to predict human transporter occupancy. oup.comresearchgate.net
Mechanistic models, such as extended indirect response models, are employed to characterize the time course of the pharmacological response. nih.gov These models can account for complexities like the delay between plasma concentration and the effect in the central nervous system. researchgate.net
Key Parameters in Preclinical PK/PD Models:
| Parameter | Description | Example Compound | Finding | Reference |
| Plasma EC50 | The plasma concentration of the drug that produces 50% of its maximum effect. | TD-9855 | NET: 11.7 ng/mL, SERT: 50.8 ng/mL (in rat) | oup.com |
| Transporter Occupancy | The percentage of transporters blocked by the drug at a given dose. | Duloxetine | At 1 mg/kg, SERT occupancy is about 40% in rats. | researchgate.net |
| Steady-State Concentration (Css) | The concentration of a drug when the rate of administration is equal to the rate of elimination. | Escitalopram | Predicted Css for 80% SERT occupancy in mice is 18 ng/mL. | nih.gov |
These models are crucial for determining the selectivity of the inhibitor for NET over SERT in a living system and for predicting the dose-dependent engagement of each transporter. oup.com
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. mdpi.com For "this compound," QSAR studies are instrumental in understanding how different structural features influence its potency and selectivity for SERT and NET.
The goal of QSAR in this context is to develop predictive models that can guide the design of new, more effective dual reuptake inhibitors. tandfonline.com These models are built using a dataset of compounds with known activities and are validated to ensure their predictive power. tandfonline.comnih.gov Recent advancements have incorporated machine learning techniques to develop more robust and accurate QSAR models. mdpi.comnih.gov
QSAR studies have revealed that different physicochemical properties can govern the inhibition of SERT and NET. For example, one study found that steric factors (the size and shape of the molecule) were crucial for SERT inhibition, while lipophilicity (the ability of a molecule to dissolve in fats) was more important for NET inhibition. tandfonline.com
Performance of Recent QSAR Models for SERT and NET Inhibition:
| Transporter & Activity | R² (test set) | RMSE (test set) | Reference |
| NET (pIC50) | 0.640 | 0.678 | nih.govnih.gov |
| NET (pKi) | 0.709 | 0.590 | nih.govnih.gov |
| SERT (pIC50) | 0.678 | 0.645 | nih.govnih.gov |
| SERT (pKi) | 0.828 | 0.540 | nih.govnih.gov |
These models, once developed and validated, can be used in virtual screening campaigns to identify new chemical entities with desired inhibitory profiles against SERT and NET. nih.govacs.org
Comparative Analysis with Other Monoamine Reuptake Inhibitors
Distinguishing Features from Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
The primary distinction between 5-HT/NA Reuptake inhibitor-1 and Selective Serotonin Reuptake Inhibitors (SSRIs) lies in their fundamental mechanism of action. withpower.comdrugs.com While SSRIs selectively block the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft, this compound possesses a dual mechanism. medicalnewstoday.comverywellhealth.com It inhibits both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). medicalnewstoday.comresearchgate.net This dual action results in elevated levels of both serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. charliehealth.comwikipedia.org
This broader neurochemical influence is a key differentiating factor. withpower.com Norepinephrine is an excitatory neurotransmitter that plays a significant role in the body's "fight-or-flight" response, as well as in daily functions like attention, alertness, and memory. medicalnewstoday.com Serotonin can act as both an excitatory and inhibitory neurotransmitter, regulating mood, sleep, and anxiety. medicalnewstoday.com By targeting both systems, this compound offers a wider spectrum of neurochemical modulation compared to the single-neurotransmitter focus of SSRIs. ijlbpr.com This dual mechanism may be particularly relevant for addressing symptoms related to impaired attention, arousal, and motivation, which are domains influenced by norepinephrine pathways. nih.gov
Some dual 5-HT/NA reuptake inhibitors exhibit dose-dependent effects; at lower doses, they may primarily act as an SSRI, with significant norepinephrine reuptake inhibition occurring only at higher doses. amazonaws.comdergipark.org.tr
Distinguishing Features from Norepinephrine Reuptake Inhibitors (NRIs)
In contrast to Norepinephrine Reuptake Inhibitors (NRIs), which selectively block the norepinephrine transporter (NET), this compound has a broader mechanism that also includes potent inhibition of serotonin reuptake. psychiatrist.comwikipedia.org While both classes of compounds increase the synaptic availability of norepinephrine, this compound simultaneously enhances serotonergic neurotransmission. psychiatrist.com
This dual action distinguishes it from NRI-only agents. The addition of serotonin reuptake inhibition provides a different and potentially more comprehensive approach to modulating monoaminergic systems. The balance of activity at SERT and NET can vary among different 5-HT/NA reuptake inhibitors, with some being more potent for serotonin, some more for norepinephrine, and others being more balanced. amazonaws.comnih.govpsychiatryinvestigation.org For instance, some dual inhibitors like milnacipran (B1663801) show roughly equal affinity for both transporters, whereas others like venlafaxine (B1195380) and duloxetine (B1670986) are significantly more selective for the serotonin transporter over the norepinephrine transporter. wikipedia.orgamazonaws.comcambridge.org
Comparison with Older Generation Antidepressants (e.g., TCAs, MAOIs) in terms of Mechanism and Transporter Selectivity
When compared to older antidepressants, this compound demonstrates a significantly more "selective" or "cleaner" pharmacological profile.
Tricyclic Antidepressants (TCAs): Like this compound, many TCAs also inhibit the reuptake of both serotonin and norepinephrine. wikipedia.orgwebmd.compsychiatry-psychopharmacology.com However, TCAs are non-selective and interact with a wide array of other receptors, including muscarinic cholinergic, histaminergic (H1), and alpha-1 adrenergic receptors. researchgate.netpsychiatry-psychopharmacology.comnih.gov This "dirty" pharmacology is responsible for many of their associated side effects. quora.com In stark contrast, this compound is designed for high affinity to SERT and NET with minimal or no significant activity at these other receptors, giving it a more targeted mechanism of action. researchgate.netamazonaws.comnih.gov
Monoamine Oxidase Inhibitors (MAOIs): The mechanism of MAOIs is fundamentally different. Instead of blocking transporter proteins, MAOIs inhibit the action of monoamine oxidase, the enzyme responsible for breaking down monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) within the presynaptic neuron. webmd.compsychiatry-psychopharmacology.comwithpower.com This enzymatic inhibition leads to an increase in the amount of neurotransmitter available for release into the synapse. researchgate.netpsychiatry-psychopharmacology.com this compound, as a reuptake inhibitor, acts externally to the neuron in the synaptic cleft to prevent the reabsorption of released neurotransmitters, a distinct and more direct modulation of synaptic concentrations. medicalnewstoday.comresearchgate.net
Table 1: Comparative Mechanism and Selectivity Profile
| Antidepressant Class | Primary Mechanism | Primary Transporter Targets | Significant Off-Target Receptor Binding |
|---|---|---|---|
| This compound | Dual Reuptake Inhibition | SERT, NET | No researchgate.netamazonaws.com |
| SSRIs | Selective Reuptake Inhibition | SERT | No researchgate.netwikipedia.org |
| NRIs | Selective Reuptake Inhibition | NET | No psychiatrist.com |
| TRIs | Triple Reuptake Inhibition | SERT, NET, DAT | No nih.gov |
| TCAs | Reuptake Inhibition & Receptor Blockade | SERT, NET | Yes (Muscarinic, Histaminergic, Adrenergic) researchgate.netpsychiatry-psychopharmacology.comquora.com |
| MAOIs | Enzyme Inhibition | None (Inhibits MAO-A/B) | No |
Comparative Neurochemical and Electrophysiological Profiles
The dual inhibition of SERT and NET by this compound leads to distinct neurochemical and electrophysiological changes compared to more selective agents.
Neurochemical Profile: Microdialysis studies in preclinical models show that dual inhibitors increase extracellular levels of both serotonin and norepinephrine in various brain regions, including the prefrontal cortex and hippocampus. amazonaws.com This contrasts with SSRIs, which primarily elevate serotonin, and NRIs, which primarily elevate norepinephrine. Furthermore, by inhibiting NET in the prefrontal cortex, 5-HT/NA reuptake inhibitors can also lead to an increase in extracellular dopamine (B1211576) in this specific region, as NET is also responsible for dopamine clearance here. amazonaws.com This provides a "triple" action within the cortex that is distinct from the effects of SSRIs or the more widespread dopamine increase seen with TRIs.
Electrophysiological Profile: The firing rates of monoaminergic neurons are modulated by these compounds. Initially, both SSRIs and 5-HT/NA reuptake inhibitors can decrease the firing rate of serotonin neurons in the dorsal raphe nucleus due to activation of inhibitory 5-HT1A autoreceptors. nih.gov However, the additional noradrenergic action of this compound can have further downstream effects. For instance, norepinephrine, acting via alpha-1 adrenoceptors, is known to stimulate the firing rate of serotonin cells. nih.gov Long-term administration of dual inhibitors leads to adaptive changes in both serotonergic and noradrenergic systems, including the desensitization of presynaptic autoreceptors, which is thought to be crucial for their therapeutic effect. nih.gov
Comparison of Preclinical Neurobiological Effects
In preclinical studies, this compound and related compounds show distinct neurobiological effects, particularly concerning neurotrophic factors. The neurotrophic hypothesis of depression suggests that reduced levels of factors like Brain-Derived Neurotrophic Factor (BDNF) contribute to neuronal atrophy in brain regions like the hippocampus. mdpi.comresearchgate.net
Both SSRIs and 5-HT/NA reuptake inhibitors have been shown to increase the expression of BDNF and its receptor, TrkB, in the hippocampus and prefrontal cortex. mdpi.com This effect is thought to promote neurogenesis and synaptic plasticity, counteracting the neuronal deficits associated with depression. mdpi.comnih.gov Some evidence suggests that the dual mechanism of 5-HT/NA reuptake inhibitors may offer a broader or more robust engagement of these neuroplasticity pathways compared to SSRIs alone, although this can be influenced by experimental conditions. nih.govfrontiersin.org The increase in BDNF is a common downstream pathway for many antidepressants, but the specific contribution of combined serotonin and norepinephrine signaling to this effect is an area of active research. mdpi.comnih.gov
Table 2: List of Compounds Mentioned
| Compound/Class Name | Abbreviation |
|---|---|
| This compound | - |
| Selective Serotonin Reuptake Inhibitor | SSRI |
| Norepinephrine Reuptake Inhibitor | NRI |
| Triple Reuptake Inhibitor | TRI |
| Tricyclic Antidepressant | TCA |
| Monoamine Oxidase Inhibitor | MAOI |
| Venlafaxine | - |
| Duloxetine | - |
| Milnacipran | - |
| Clomipramine | - |
| Desipramine (B1205290) | - |
| Amitriptyline | - |
| Dothiepin | - |
| Doxepin | - |
| Nortriptyline | - |
| Sertraline | - |
| Citalopram (B1669093) | - |
| Escitalopram | - |
| Fluoxetine (B1211875) | - |
| Reboxetine | - |
| Bupropion | - |
| Mirtazapine | - |
| Tranylcypromine | - |
| Moclobemide | - |
| Maprotiline | - |
| Trazodone | - |
| Nefazodone | - |
| Desvenlafaxine | - |
| Levomilnacipran | - |
| Sibutramine | - |
| Paroxetine | - |
| Imipramine | - |
| Iproniazid | - |
| Amoxapine | - |
| Protriptyline | - |
| Trimipramine | - |
| Fluvoxamine | - |
| Atomoxetine | - |
| Nomifensine | - |
| Esketamine | - |
| Agomelatine | - |
| Vortioxetine | - |
Emerging Concepts and Future Directions in 5 Ht/na Reuptake Inhibitor Research
Investigation of Novel Allosteric Modulators of Monoamine Transporters
Recent research has illuminated the potential of allosteric modulators to fine-tune the activity of monoamine transporters, including the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). frontiersin.orgnih.gov Unlike orthosteric ligands that bind directly to the primary substrate site, allosteric modulators bind to a distinct, secondary site on the transporter protein. nih.govmdpi.com This binding induces a conformational change that can either enhance or inhibit transporter function. frontiersin.org
The discovery of allosteric sites on transporters like SERT has opened new avenues for drug design. frontiersin.orgnih.gov For instance, researchers have identified compounds that act as allosteric modulators, altering the transporter's affinity for its natural substrates and for traditional reuptake inhibitors. frontiersin.orgnih.gov This approach offers the potential for a more nuanced modulation of neurotransmitter levels than simple blockade of the primary binding site.
A notable example is the identification of a novel allosteric site on the human serotonin transporter, leading to the design of modulators like ATM7, which facilitates serotonin uptake. frontiersin.org Similarly, research on the dopamine (B1211576) transporter (DAT), a related monoamine transporter, has identified selective, noncompetitive inhibitors that target an allosteric site. nih.govacs.org These findings underscore the therapeutic promise of developing allosteric modulators for both SERT and NET to achieve more precise regulation of serotonergic and noradrenergic signaling. frontiersin.orgnih.gov
Table 1: Examples of Allosteric Modulator Actions on Monoamine Transporters
| Modulator Type | Effect on Transporter | Potential Therapeutic Outcome |
| Positive Allosteric Modulator (PAM) | Increases substrate affinity and/or transport rate. | Enhanced fine-tuning of neurotransmitter levels. |
| Negative Allosteric Modulator (NAM) | Decreases substrate affinity and/or transport rate. | Novel mechanism for inhibiting reuptake. |
| Silent Allosteric Modulator (SAM) | Binds to the allosteric site without affecting transport but can block the effects of other allosteric modulators. | Tool for research and potentially for preventing unwanted drug interactions. |
Role of Reuptake Inhibitors in Modulating Microglia Function and Neuroinflammation
There is a growing body of evidence indicating that 5-HT/NA reuptake inhibitors can exert significant anti-inflammatory effects by modulating the function of microglia, the resident immune cells of the central nervous system. wikipedia.orgnih.gov Chronic stress and depression are often associated with increased neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.orgtandfonline.com
Studies have demonstrated that various antidepressants, including SNRIs, can suppress microglial activation and reduce the production of these inflammatory molecules. nih.govexplorationpub.com This immunomodulatory effect is a distinct mechanism of action that complements their primary effect on neurotransmitter reuptake. wikipedia.orgresearchgate.net The "cytokine hypothesis of depression" posits that inflammatory processes contribute to the pathophysiology of the disorder, and the anti-inflammatory properties of these drugs may be a key component of their therapeutic efficacy. frontiersin.orgtandfonline.com
Specifically, some reuptake inhibitors have been shown to shift microglia from a pro-inflammatory (M1) state to an anti-inflammatory and neuroprotective (M2) state. explorationpub.comd-nb.info This modulation can help to resolve neuroinflammation and promote neuronal health. explorationpub.com However, the effects can be complex and may vary between different compounds. nih.gov
Development and Application of Advanced Research Tools for Dissecting Reuptake Mechanisms
The advent of sophisticated research tools like optogenetics and chemogenetics is revolutionizing the study of monoamine reuptake mechanisms. portlandpress.compsychiatryonline.org These techniques allow for the precise control and monitoring of specific neuronal populations and circuits with unprecedented temporal and spatial resolution.
Optogenetics involves the use of light to control genetically modified neurons that express light-sensitive ion channels. This allows researchers to selectively activate or inhibit specific neuronal pathways to dissect their role in the effects of 5-HT/NA reuptake inhibitors. portlandpress.compsychiatryonline.org
Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), enables the non-invasive manipulation of neuronal activity in preclinical models. portlandpress.com By expressing these engineered receptors in specific cell types, researchers can modulate circuit function with a high degree of specificity to understand how reuptake inhibitors impact network dynamics. portlandpress.comcinvestav.mx
These advanced tools are moving the field beyond simple neurochemical measurements towards a more integrated understanding of how 5-HT/NA reuptake inhibitors alter the function of entire neural circuits implicated in mood regulation. portlandpress.compsychiatryonline.org
Identification of Preclinical Biomarkers for Compound Activity and Engagement
A significant challenge in the development of new 5-HT/NA reuptake inhibitors is the identification of reliable preclinical biomarkers that can predict clinical efficacy. Researchers are actively seeking molecular and physiological markers that indicate a compound is engaging its target (SERT and/or NET) and producing a desired biological effect in the brain.
Potential biomarkers under investigation include:
Genetic and Epigenetic Markers: Polymorphisms in genes for the serotonin and norepinephrine transporters (SLC6A4 and SLC6A2, respectively) have been studied as potential predictors of treatment response. bioline.org.brpsychiatryonline.orgru.nl DNA methylation patterns of specific genes are also being explored as predictive biomarkers. oup.comnih.gov
Inflammatory Markers: Given the link between inflammation and depression, peripheral inflammatory markers such as C-reactive protein (CRP), TNF-α, and IL-6 are being investigated for their ability to predict response to different types of antidepressants. nih.govpsychiatryonline.org For example, baseline CRP levels have shown promise in differentiating responders to serotonergic versus noradrenergic agents. nih.govpsychiatryonline.org
Neuroimaging Markers: Techniques like positron emission tomography (PET) can be used to directly measure transporter occupancy in the brain, providing a direct biomarker of target engagement.
The development of robust preclinical biomarkers is crucial for improving the efficiency of drug discovery and for personalizing treatment strategies. oup.comnih.gov
Integration with Systems Neurobiology and Network Pharmacology Approaches
The focus of 5-HT/NA reuptake inhibitor research is shifting from a single-target, single-neurotransmitter perspective to a more holistic systems-level approach.
Systems Neurobiology aims to understand how these drugs affect the complex interplay within and between large-scale brain networks. psychiatryonline.orgfrontiersin.org Rather than just increasing serotonin and norepinephrine levels, these inhibitors are now understood to modulate the activity and connectivity of neural circuits involved in mood, cognition, and emotion. pnas.orgnih.gov
Network Pharmacology utilizes computational and experimental methods to analyze the multiple targets of a drug and its effects on interconnected biological networks. mdpi.comresearchgate.netnih.gov This approach recognizes that a single compound can have pleiotropic effects, influencing various receptors and signaling pathways beyond SERT and NET. wikipedia.org
By integrating these approaches, researchers can build more comprehensive models of how 5-HT/NA reuptake inhibitors work, leading to the identification of novel therapeutic targets and combination strategies. mdpi.comimrpress.com
Limitations of Current Preclinical Models and Methodological Innovations
While preclinical animal models have been invaluable for understanding the basic mechanisms of 5-HT/NA reuptake inhibitors, they have notable limitations. mdpi.comnih.govnih.gov
Table 2: Limitations of Preclinical Models and Corresponding Innovations
| Limitation | Methodological Innovation |
| Limited Behavioral Complexity: Animal behaviors may not fully capture the complex emotional and cognitive symptoms of human depression. | Development of more refined behavioral paradigms that assess a wider range of symptoms, such as anhedonia and cognitive dysfunction. |
| Species Differences: There are inherent differences in brain structure, genetics, and pharmacology between rodents and humans. | Use of genetically humanized animal models and a greater focus on translational biomarkers that are relevant across species. |
| Predictive Validity: The ability of preclinical models to predict clinical efficacy in humans is not always high. | Integration of network meta-analyses and real-world evidence to better translate preclinical findings. amegroups.org Implementation of more rigorous study designs to minimize bias and improve data quality. mdpi.com |
Innovations in preclinical research methodology, including the use of advanced imaging, circuit-level manipulations, and sophisticated data analysis techniques, are helping to address these limitations and improve the translational relevance of preclinical findings. mdpi.comnih.govamegroups.org
Exploration of Alternative Target Interactions Downstream of Reuptake Inhibition
While the primary mechanism of 5-HT/NA reuptake inhibitors (SNRIs) involves the acute increase of serotonin and norepinephrine in the synaptic cleft, the therapeutic effects often manifest after weeks of chronic administration. cambridge.orgpharmgkb.org This delay suggests that the long-term efficacy of these compounds is not solely due to the immediate elevation of neurotransmitter levels but rather to a cascade of adaptive changes in downstream signaling pathways and receptor systems. pharmgkb.orgnih.gov Research is increasingly focused on these neuroplastic alterations, which involve intricate interactions with various cellular and molecular targets beyond the serotonin (SERT) and norepinephrine (NET) transporters. nih.govpreprints.org
Chronic treatment with SNRIs initiates a series of complex neuroadaptive changes at cellular, molecular, and structural levels. nih.gov These modifications are believed to strengthen synaptic connectivity and remodel neuronal circuits, particularly within emotional pathways. nih.gov Key areas of exploration include the role of neurotrophic factors, intracellular signaling cascades, and the modulation of other major neurotransmitter systems.
A significant focus of downstream target exploration is the Brain-Derived Neurotrophic Factor (BDNF) . jpp.krakow.plnih.gov Chronic, but not acute, administration of various antidepressants, including SNRIs, has been shown to increase the expression of BDNF and its receptor, TrkB, in brain regions like the hippocampus and cerebral cortex. jpp.krakow.plplos.org This upregulation is a critical component of the neurotrophic hypothesis of depression, which posits that antidepressants may exert their therapeutic effects by promoting neuronal survival, growth, and the formation of new synapses. jpp.krakow.plmdpi.com The increase in BDNF is thought to be a downstream effect of enhanced 5-HT and NA neurotransmission. jpp.krakow.pl For instance, studies have shown that both selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors can lead to increased BDNF expression. oup.com
The cAMP Response Element-Binding protein (CREB) is another crucial molecule in the downstream signaling cascade. nih.govtandfonline.com Chronic antidepressant treatment leads to greater activation of the cAMP system, which in turn increases the expression of transcription factors like CREB. nih.govpreprints.org CREB is a key regulator of gene expression, including the gene for BDNF. nih.govfrontiersin.org The activation of the cAMP-PKA-CREB pathway is a convergence point for various signaling pathways stimulated by neurotransmitter receptor activation. frontiersin.orgfrontiersin.orgdovepress.com This cascade is involved in critical neuronal processes such as neurogenesis, dendritic arborization, and cell survival, which can counteract the neuronal atrophy associated with chronic stress and depression. preprints.org Studies have demonstrated that chronic antidepressant treatment upregulates CRE-mediated gene transcription in the cortex and hippocampus. jneurosci.org
Furthermore, the long-term administration of SNRIs leads to significant modulation of the glutamate (B1630785) and gamma-aminobutyric acid (GABA) systems , the primary excitatory and inhibitory neurotransmitter systems in the brain, respectively. nih.govfrontiersin.org An imbalance in these systems is implicated in the pathophysiology of major depressive disorder. frontiersin.orgmdpi.com Chronic treatment with antidepressants can lead to a reduction in depolarization-evoked glutamate release in the hippocampus. nih.gov This may be mediated by the activation of presynaptic serotonin heteroreceptors on glutamatergic neurons. mdpi.com By reducing excessive glutamate release, SNRIs may mitigate glutamate-induced neurotoxicity and promote synaptogenesis and neurogenesis. frontiersin.org Concurrently, antidepressant treatment has been shown to restore GABA levels, which are often reduced in individuals with depression. frontiersin.org This restoration of GABAergic inhibition may help to rebalance (B12800153) the excitatory/inhibitory tone in critical brain circuits.
The exploration of these downstream targets provides a more nuanced understanding of the mechanisms of action of 5-HT/NA reuptake inhibitors, moving beyond the simple monoamine hypothesis. The delayed therapeutic onset of these drugs is likely a reflection of the time required for these significant neuroplastic changes to occur.
Q & A
Q. What methodologies are recommended to determine the selectivity of 5-HT/NA Reuptake Inhibitor-1 for serotonin (5-HT) versus noradrenaline (NA) transporters in vitro?
- Methodological Answer : Use radioligand binding assays with human transporters to measure inhibition constants (IC50). For example, this compound exhibits IC50 values of 660 nM (5-HT) and 70 nM (NA) . Compare these to reference compounds (e.g., duloxetine, which has 5-HT/NA IC50 ratios of ~1:10) . Ensure assays control for off-target effects (e.g., hERG channel selectivity) to validate specificity .
Q. How should researchers design experiments to assess metabolic stability and membrane permeability of this compound?
- Methodological Answer :
- Metabolic Stability : Use human liver microsomes (HLMs) or hepatocytes to calculate intrinsic clearance (CLint). A high metabolic stability score (>50% parent compound remaining after 1 hour) supports in vivo applicability .
- Membrane Permeability : Employ Caco-2 cell monolayers or PAMPA assays. Passive permeability >1 × 10⁻⁶ cm/s indicates favorable blood-brain barrier penetration .
Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound in neuropathic pain?
- Methodological Answer : Use spinal cord slices or in vivo rodent models (e.g., sciatic nerve ligation) to measure inhibition of C-fiber-evoked potentials. For example, milnacipran (an SNRI) reduces pain-related synaptic transmission via 5-HT1/2 and α2-adrenergic receptor activation . Include receptor antagonist controls (e.g., methysergide for 5-HT, yohimbine for NA) to confirm mechanism .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro binding affinity and in vivo efficacy for dual reuptake inhibitors?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma/brain exposure levels (AUC, Cmax) with target engagement (e.g., microdialysis-measured extracellular 5-HT/NA levels) .
- Species Differences : Test cross-species transporter homology (e.g., human vs. rodent SERT/NET) to address translational gaps .
- Functional Assays : Complement binding assays with electrophysiology (e.g., patch-clamp recordings of transporter currents) .
Q. What experimental strategies mitigate the risk of off-target effects (e.g., hERG inhibition) during preclinical development?
- Methodological Answer :
- hERG Selectivity Screening : Use patch-clamp assays to measure IC50 for hERG potassium channels. A selectivity ratio >30-fold (e.g., hERG IC50 = 10 μM vs. NET IC50 = 70 nM) minimizes cardiac toxicity risks .
- Structural Optimization : Modify the compound’s basicity or lipophilicity to reduce hERG binding (e.g., replace tertiary amines with less basic groups) .
Q. How do dual 5-HT/NA reuptake inhibitors compare to triple reuptake inhibitors (targeting 5-HT, NA, and DA) in therapeutic potential and experimental design challenges?
- Methodological Answer :
- Therapeutic Trade-offs : Dual inhibitors may avoid dopaminergic side effects (e.g., agitation, addiction risk) seen in triple inhibitors, but lack efficacy in reward-pathway disorders .
- Experimental Design : Use forced-swim tests (FST) for antidepressant efficacy and conditioned place preference (CPP) for abuse liability. For example, triple inhibitors show greater FST efficacy but higher CPP scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
